Cas no 1019506-79-6 (N-(Cyclopropylmethyl)-3-bromo-benzylamine)

N-(Cyclopropylmethyl)-3-bromo-benzylamine 化学的及び物理的性質
名前と識別子
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- N-(CyclopropylMethyl)-3-broMo-benzylaMine
- [(3-bromophenyl)methyl](cyclopropylmethyl)amine
- NE37736
- N-(Cyclopropylmethyl)-3-bromobenzylamine
- N-(Cyclopropylmethyl)-3-bromo-benzylamine
-
- インチ: 1S/C11H14BrN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2
- InChIKey: ULAYRIHECZZUGD-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CNCC1CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 156
- XLogP3: 3
- トポロジー分子極性表面積: 12
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 301.0±17.0 °C at 760 mmHg
N-(Cyclopropylmethyl)-3-bromo-benzylamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
N-(Cyclopropylmethyl)-3-bromo-benzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164630-0.25g |
[(3-bromophenyl)methyl](cyclopropylmethyl)amine |
1019506-79-6 | 75% | 0.25g |
$73.0 | 2023-06-08 | |
TRC | C998073-250mg |
N-(Cyclopropylmethyl)-3-bromo-benzylamine |
1019506-79-6 | 250mg |
$ 295.00 | 2022-06-06 | ||
Enamine | EN300-164630-10.0g |
[(3-bromophenyl)methyl](cyclopropylmethyl)amine |
1019506-79-6 | 75% | 10g |
$1007.0 | 2023-06-08 | |
Apollo Scientific | OR451089-1g |
N-(Cyclopropylmethyl)-3-bromo-benzylamine |
1019506-79-6 | 1g |
£350.00 | 2024-07-21 | ||
Enamine | EN300-164630-250mg |
[(3-bromophenyl)methyl](cyclopropylmethyl)amine |
1019506-79-6 | 75.0% | 250mg |
$73.0 | 2023-09-21 | |
Enamine | EN300-164630-10000mg |
[(3-bromophenyl)methyl](cyclopropylmethyl)amine |
1019506-79-6 | 75.0% | 10000mg |
$1007.0 | 2023-09-21 | |
Enamine | EN300-164630-2500mg |
[(3-bromophenyl)methyl](cyclopropylmethyl)amine |
1019506-79-6 | 75.0% | 2500mg |
$292.0 | 2023-09-21 | |
Enamine | EN300-164630-1000mg |
[(3-bromophenyl)methyl](cyclopropylmethyl)amine |
1019506-79-6 | 75.0% | 1000mg |
$149.0 | 2023-09-21 | |
1PlusChem | 1P0006I8-100mg |
Benzenemethanamine, 3-bromo-N-(cyclopropylmethyl)- |
1019506-79-6 | 75% | 100mg |
$122.00 | 2023-12-27 | |
1PlusChem | 1P0006I8-50mg |
Benzenemethanamine, 3-bromo-N-(cyclopropylmethyl)- |
1019506-79-6 | 75% | 50mg |
$102.00 | 2023-12-27 |
N-(Cyclopropylmethyl)-3-bromo-benzylamine 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
N-(Cyclopropylmethyl)-3-bromo-benzylamineに関する追加情報
Introduction to N-(Cyclopropylmethyl)-3-bromo-benzylamine (CAS No. 1019506-79-6)
N-(Cyclopropylmethyl-3-bromo-benzylamine) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1019506-79-6, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both cyclopropyl and bromobenzyl moieties in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic organic chemistry.
The< strong>cyclopropylmethyl group is known for its stability and ability to participate in various chemical transformations, while the 3-bromo-benzylamine moiety introduces a bromine atom, which is a common handle for further functionalization. This dual functionality makes N-(Cyclopropylmethyl)-3-bromo-benzylamine a versatile building block for constructing more complex molecules. In recent years, there has been growing interest in exploring the pharmacological properties of this compound, particularly in the context of drug discovery and development.
Recent studies have highlighted the importance of< strong>cyclopropylmethyl derivatives in medicinal chemistry due to their ability to modulate biological pathways effectively. The cyclopropyl group, being a small, rigid ring structure, can influence the conformational flexibility of the molecule, which is often critical for binding to biological targets. Additionally, the bromine atom in 3-bromo-benzylamine provides a site for selective reactions such as cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
In the context of drug development, N-(Cyclopropylmethyl)-3-bromo-benzylamine has shown promise as a precursor for designing novel bioactive compounds. Researchers have been exploring its potential in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The compound's ability to undergo selective functionalization allows for the creation of derivatives with tailored pharmacological properties. For instance, modifications at the bromine substituent can lead to changes in solubility, metabolic stability, and target specificity.
The synthesis of N-(Cyclopropylmethyl)-3-bromo-benzylamine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of cyclopropylmethyl halides followed by nucleophilic substitution with bromobenzylamine. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of N-(Cyclopropylmethyl)-3-bromo-benzylamine is its role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The< strong>cyclopropylmethyl and 3-bromo-benzylamine groups provide key interaction points with kinase active sites, making this compound a valuable scaffold for inhibitor design.
Efforts are ongoing to optimize synthetic routes for N-(Cyclopropylmethyl)-3-bromo-benzylamine to enhance scalability and cost-effectiveness. Green chemistry principles are being integrated into these processes to minimize environmental impact while maintaining high yields. For instance, solvent-free reactions and catalytic methods are being explored to reduce waste generation. These advancements not only improve sustainability but also make the compound more accessible for industrial applications.
The pharmacokinetic properties of N-(Cyclopropylmethyl)-3-bromo-benzylamine are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted is essential for determining its suitability as a drug candidate. Preclinical studies have begun to assess these parameters using both computational modeling and experimental methods. These studies provide critical insights into optimizing dosing regimens and predicting potential side effects.
In conclusion, N-(Cyclopropylmethyl)-3-bromo-benzylamine (CAS No. 1019506-79-6) represents a promising candidate in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its versatility as a synthetic intermediate makes it valuable for developing novel bioactive compounds across multiple therapeutic areas. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
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